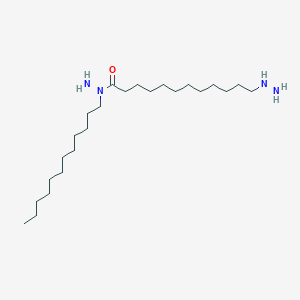![molecular formula C14H11N3O2 B8054658 3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054658.png)
3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one would likely involve large-scale chemical processes, optimized for yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be investigated for therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed information on the exact mechanism is not available, but similar compounds often act through well-defined biochemical interactions.
相似化合物的比较
Similar Compounds
Similar compounds to 3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
This compound may have unique properties or applications that distinguish it from these similar compounds. This could include differences in chemical structure, reactivity, or biological activity.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Understanding its synthesis, reactions, applications, and mechanisms is crucial for leveraging its full potential.
属性
IUPAC Name |
3-[4-(2-methylphenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13-16-14(18)19-17-13/h2-8H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUURRRPVRGVDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide](/img/structure/B8054578.png)
![3-[4-[2-(trifluoromethyl)phenoxy]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054579.png)
![3-[4-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054586.png)
![3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054599.png)
![3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054604.png)
![3-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054608.png)
![3-[4-[2-(trifluoromethoxy)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054614.png)
![3-[4-[2,4-bis(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054622.png)
![3-[4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054625.png)
![3-[4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054641.png)
![3-[4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054642.png)
![3-[4-[2,5-bis(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054650.png)
![3-[4-(2-fluorophenyl)pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054656.png)

